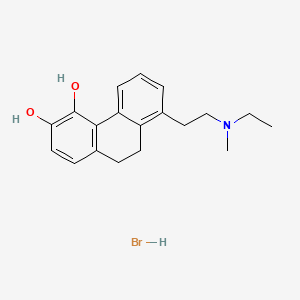![molecular formula C39H73NO3S2 B14650513 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate CAS No. 52899-81-7](/img/structure/B14650513.png)
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate is a complex organic compound characterized by the presence of multiple functional groups, including thiiranes and amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of thiirane rings and the subsequent coupling of these rings with octanoyl groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the thiirane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane rings can lead to the formation of sulfoxides or sulfones, while reduction of the amide groups can yield amines.
Aplicaciones Científicas De Investigación
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The thiirane rings can interact with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate: Similar in structure but may have different substituents on the thiirane rings or the octanoyl groups.
This compound: Another similar compound with variations in the length of the alkyl chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
52899-81-7 |
|---|---|
Fórmula molecular |
C39H73NO3S2 |
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
2-[methyl-[8-(3-octylthiiran-2-yl)octanoyl]amino]ethyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C39H73NO3S2/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(41)40(3)32-33-43-39(42)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h34-37H,4-33H2,1-3H3 |
Clave InChI |
RGOJTVCZEWUMKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)


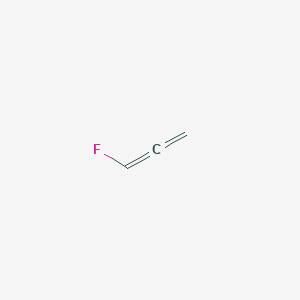
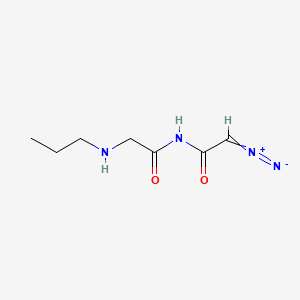


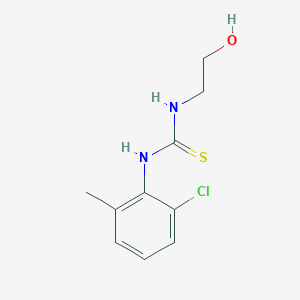

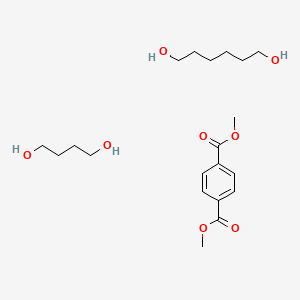

![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
